

Unraveling the Enigmatic Mode of Action of Antitrypanosomal Agent 9: A Technical Guide

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Compound of Interest

Compound Name: Antitrypanosomal agent 9

Cat. No.: B214062

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Brisbane, Australia - A comprehensive analysis of the available scientific literature on **antitrypanosomal agent 9**, also identified as compound 1 in seminal research, reveals a potent inhibitor of *Trypanosoma brucei*, the causative agent of Human African Trypanosomiasis (HAT). While the precise mechanism of action remains to be fully elucidated, this technical guide synthesizes the current understanding, quantitative data, and experimental methodologies for researchers, scientists, and drug development professionals. The mode of action of this class of compounds is confirmed not to involve the inhibition of sterol 14 α -demethylase (CYP51), a common target for antifungal and some antiprotozoal drugs.

Core Efficacy and Cytotoxicity Profile

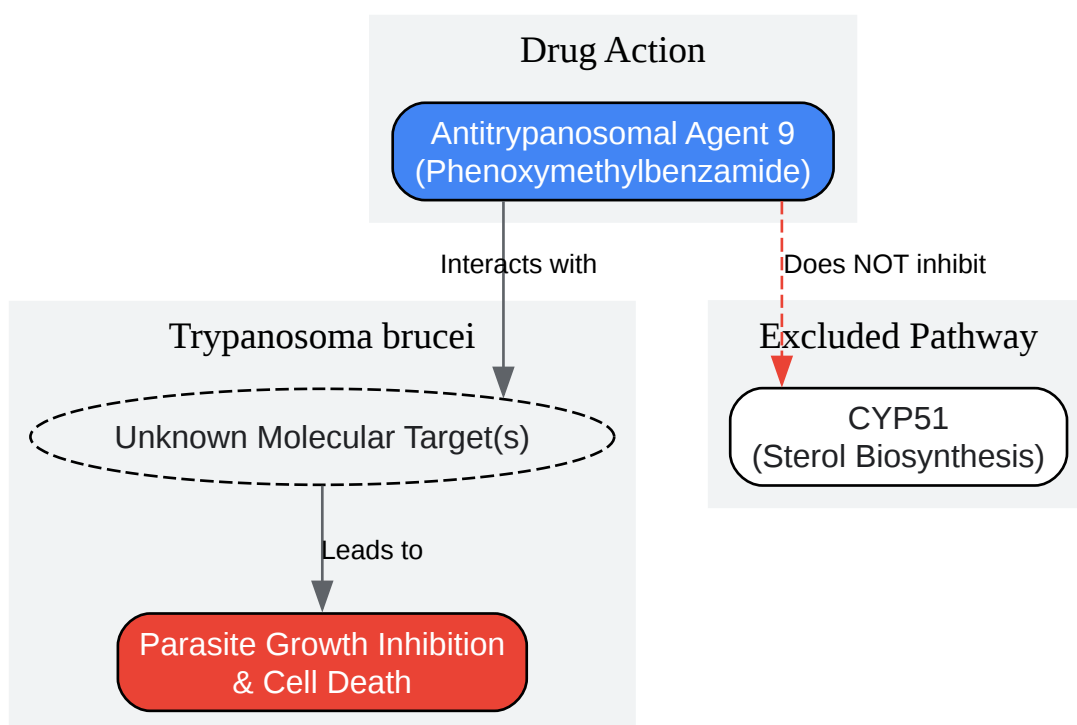
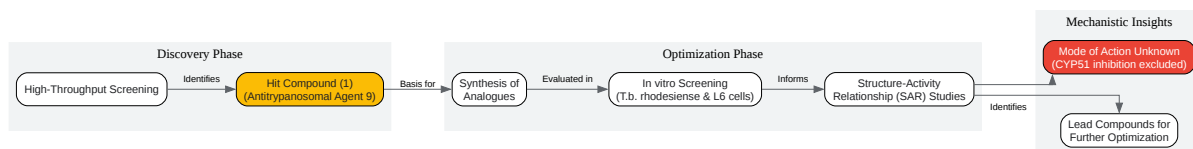
Antitrypanosomal agent 9, a phenoxymethylbenzamide analog, has demonstrated significant *in vitro* activity against various trypanosomatids and other parasites. The following table summarizes the key quantitative data on its inhibitory and cytotoxic concentrations.

Organism/Cell Line	Assay Type	IC50 / EC50 (μM)	Reference
Trypanosoma brucei brucei (T.b. brucei)	Growth Inhibition	1.15	[1]
Trypanosoma brucei rhodesiense (T.b. rhodesiense)	Growth Inhibition	0.985 ± 0.076	[1]
Trypanosoma cruzi	Growth Inhibition	107 ± 34.5	[1]
Leishmania donovani	Growth Inhibition	35.7 ± 6.22	[1]
Plasmodium falciparum	Growth Inhibition	22.3 ± 1.06	[1]
Rat L6 Myoblast Cells	Cytotoxicity	186 ± 94.2	[1]

Structure-Activity Relationship (SAR) Insights

The initial discovery of **antitrypanosomal agent 9** (compound 1) stemmed from a high-throughput screening campaign. Subsequent research focused on the synthesis and evaluation of a library of phenoxymethylbenzamide analogues to delineate the structural features crucial for its antitrypanosomal activity. This structure-activity relationship (SAR) study provides indirect clues to its mechanism of action by highlighting the molecular interactions essential for its biological effect.

The logical workflow of the investigation into this class of compounds can be visualized as follows:



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References

- 1. biorxiv.org [biorxiv.org]
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